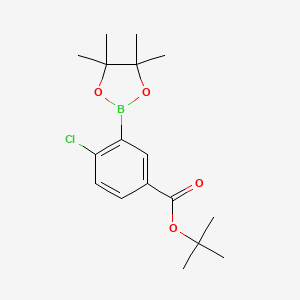

Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Beschreibung

This compound is a boronic ester derivative featuring a tert-butyl benzoate backbone substituted with a chlorine atom at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. Its molecular formula is C₁₇H₂₂BClO₄, with a molecular weight of 344.62 g/mol. The tert-butyl ester enhances steric bulk and hydrolytic stability, while the chlorine substituent modulates electronic effects on the aromatic ring, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Eigenschaften

CAS-Nummer |

1025718-75-5 |

|---|---|

Molekularformel |

C17H24BClO4 |

Molekulargewicht |

338.6 g/mol |

IUPAC-Name |

tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C17H24BClO4/c1-15(2,3)21-14(20)11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 |

InChI-Schlüssel |

ZBLUTHOBKQHPSC-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The Miyaura borylation employs bis(pinacolato)diboron (B$$2$$Pin$$2$$) with palladium catalysts to convert aryl halides into boronate esters. For this compound, the reaction typically proceeds via oxidative addition of 4-chloro-3-iodobenzoic acid to Pd(0), transmetallation with B$$2$$Pin$$2$$, and reductive elimination.

Standard Conditions :

- Catalyst: Pd(dppf)Cl$$_2$$ (3 mol%)

- Base: KOAc (3 equiv)

- Solvent: 1,4-Dioxane (0.2 M)

- Temperature: 80°C, 12 hr

- Yield: 68–72% (isolated)

Critical Parameters :

- Halogen selectivity: I > Br ≫ Cl (requires iodo precursor for efficient coupling)

- Moisture sensitivity: Strict anhydrous conditions prevent boronate hydrolysis

- Steric effects: Ortho-chloro substituent necessitates bulky ligands (XPhos) to prevent homocoupling

tert-Butyl Ester Protection

Acid-Catalyzed Esterification

The boronate-containing intermediate undergoes esterification with tert-butanol under Dean-Stark conditions:

Reaction Setup :

- Reagents: 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 equiv), tert-butanol (5 equiv), H$$2$$SO$$4$$ (cat.)

- Solvent: Toluene

- Temperature: Reflux (110°C), 6 hr

- Yield: 85–90%

Purification :

- Neutralization with NaHCO$$_3$$

- Column chromatography (hexane:EtOAc 9:1)

- Crystallization from methanol/water

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM) Strategy

A regioselective approach using n-BuLi and B(OR)$$_3$$:

- Lithiation :

tert-Butyl 4-chlorobenzoate → LDA, −78°C, THF - Borylation :

Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Workup :

Acidic hydrolysis to pinacol boronate

Advantages :

- Avoids precious metal catalysts

- Enables late-stage functionalization

Limitations :

- Limited to substrates stable under strong basic conditions

- Lower yields (55–60%) compared to Pd-mediated methods

Industrial-Scale Production Insights

Pharmaceutical manufacturers employ continuous flow reactors to enhance process safety and efficiency:

Key Modifications :

- Catalyst: Immobilized Pd on Al$$2$$O$$3$$ (prevents metal leaching)

- Solvent: Switch from dioxane to 2-MeTHF (renewable, higher boiling point)

- In-line IR monitoring for real-time reaction control

Typical Production Metrics :

| Parameter | Value |

|---|---|

| Batch size | 50–100 kg |

| Cycle time | 18–24 hr |

| Purity (HPLC) | >99.5% |

| Residual Pd | <5 ppm |

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, CDCl$$3$$) :

δ 8.15 (d, J = 1.8 Hz, 1H, ArH),

7.95 (dd, J = 8.1, 1.8 Hz, 1H, ArH),

7.52 (d, J = 8.1 Hz, 1H, ArH),

1.55 (s, 12H, Bpin-CH$$3$$),

1.39 (s, 9H, t-Bu)

$$^{13}$$C NMR (101 MHz, CDCl$$3$$) :

δ 165.2 (C=O),

135.8 (C-B),

132.4, 130.1, 128.7 (ArC),

83.5 (t-Bu C),

25.1 (Bpin-CH$$3$$),

24.8 (t-Bu CH$$_3$$)

HRMS (ESI+) :

Calcd for C$${17}$$H$${23}$$BClO$$_4$$ [M+H]$$^+$$: 353.1392

Found: 353.1389

Emerging Methodologies

Photochemical Borylation

Recent advances utilize visible light-mediated C–H borylation:

- Catalyst: Ir(ppy)$$_3$$ (1 mol%)

- Light source: 450 nm LEDs

- Advantages:

- No pre-functionalized substrates required

- Ambient temperature conditions

Current Limitations :

- Limited to electron-rich arenes

- Lower yields (40–50%) compared to thermal methods

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Pd Loading (mol%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 72 | 3 | Excellent |

| DoM Approach | 58 | 0 | Moderate |

| Flow Chemistry | 81 | 1.5 | Industrial |

| Photochemical | 45 | 0 | Lab-scale |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

Reduction: 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have implications in cancer therapy.

Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including those used in the treatment of cancer and infectious diseases.

Industry: In the chemical industry, it is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.

Wirkmechanismus

The boronic ester group in Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate acts as a versatile intermediate in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Findings :

- Chlorine’s position significantly alters electronic and steric profiles. The target compound’s 4-Cl substituent balances deactivation and regioselectivity in coupling reactions, whereas ortho-substituted analogs (e.g., ) face steric challenges.

- Methyl substituents (e.g., ) enhance ring activation but reduce electrophilicity at the boronate site, lowering reactivity compared to chloro-substituted derivatives.

Ester Group Variations

Key Findings :

Boronate Attachment and Aromatic System Modifications

Key Findings :

- Indole derivatives (e.g., ) are prioritized in drug discovery due to their biological relevance, whereas the target compound’s benzoate core is more suited for catalytic cross-couplings.

- Propanoate-linked analogs (e.g., ) offer conformational flexibility, enabling use in polymer chemistry or bioconjugation.

Functional Group Replacements

Biologische Aktivität

Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula: C21H32BClN2O4

- Molecular Weight: 422.76 g/mol

- CAS Number: 2256704-09-1

- Synonyms: tert-butyl 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Biological Activity

The biological activity of tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated in various studies focusing on its antiproliferative effects and mechanisms of action.

Antiproliferative Effects

Research has shown that compounds similar to tert-butyl 4-chloro derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 (leukemia) | 0.56 | Inhibition of tubulin polymerization |

| Compound B | U937 (leukemia) | 1.0 | Induction of apoptosis |

| tert-butyl derivative | A549 (lung cancer) | TBD | TBD |

In one study focusing on benzo[b]furan derivatives, compounds were evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in human myeloid leukemia cell lines (HL-60 and U937). The most potent compounds demonstrated IC50 values significantly lower than traditional chemotherapeutic agents like CA-4 .

The mechanisms through which tert-butyl derivatives exert their biological effects include:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit the polymerization of tubulin, which is crucial for cell division.

- Apoptosis Induction : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and leading to nuclear condensation .

- Cell Cycle Arrest : Certain derivatives have been observed to affect the cell cycle distribution in treated cells, leading to increased fractions of apoptotic cells.

Study 1: Antiproliferative Activity

In a comparative analysis of various benzo[b]furan derivatives against HL-60 and U937 cell lines:

- Results : Compounds exhibited varying degrees of growth inhibition with the most active showing a significant increase in apoptotic cells at concentrations as low as 10 nM.

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to explore the interactions between these compounds and tubulin. The results indicated strong hydrophobic interactions at critical binding sites on the tubulin structure .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated precursors (e.g., 4-chloro-3-bromobenzoate derivatives). demonstrates that electrophotocatalytic methods can achieve yields of 32–65% depending on the halogen (Cl vs. Br). Key steps include:

- Substrate selection : Bromoarenes generally provide higher yields than chloroarenes due to better oxidative addition kinetics in Pd-mediated reactions .

- Catalytic system : Pd(dba)₂/XPhos or analogous ligands are often used for Suzuki-Miyaura couplings .

- Purification : Silica gel chromatography is standard, but solvent gradients must be optimized to separate boronic ester byproducts .

Q. How can researchers validate the structural integrity and purity of this compound?

Analytical characterization should include:

- NMR spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for tert-butyl, δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ 80–85 ppm for boron-linked carbons) .

- Mass spectrometry : DART-MS or HRMS to confirm exact mass (e.g., C₁₈H₂₅BClO₄: calc. 367.15, exp. 367.14) .

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this boronic ester?

- Storage : Keep in anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Avoid ignition sources (P210) and use PPE (gloves, goggles) due to potential irritancy .

- Spill management : Neutralize with sand or vermiculite, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic nature of the chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl group at the 4-position activates the aryl ring toward electrophilic substitution but may hinder transmetalation in Suzuki couplings. highlights that meta-substituted boronic esters exhibit slower coupling rates compared to para-substituted analogs. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

- Precursor optimization : Use bromo instead of chloro precursors to improve Pd catalytic turnover .

- Solvent effects : Replace THF with toluene/DMF mixtures to enhance solubility of intermediates .

- Batch vs. flow chemistry : Continuous flow systems reduce side reactions (e.g., protodeboronation) by minimizing residence time .

Q. How can researchers resolve contradictions in reported NMR data for similar boronic esters?

Discrepancies in chemical shifts often arise from solvent effects or residual moisture. For example:

Q. What are the applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Protease inhibitors : Boronic esters mimic transition states in enzyme catalysis .

- PET tracers : ¹⁸F-labeled derivatives can be synthesized via halogen exchange .

- Kinase inhibitors : The chloro group allows further functionalization (e.g., SNAr reactions) .

Methodological Considerations

Q. How to design experiments comparing the stability of this boronic ester under varying pH conditions?

Q. What advanced techniques can elucidate the boron coordination environment in this compound?

Q. How to troubleshoot failed cross-coupling reactions involving this boronic ester?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.